molecular formula C18H15N7O3 B604607 2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL CAS No. 300838-18-0

2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL

Cat. No.: B604607
CAS No.: 300838-18-0
M. Wt: 377.4g/mol
InChI Key: BHQIKEBHIRZJMP-VXLYETTFSA-N
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Description

2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL is a complex organic compound with a molecular formula of C18H15N7O3 This compound is notable for its unique structure, which includes a fluorenyl group, a hydrazonomethyl group, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 9-ethyl-9H-1,3,4,9-tetraaza-fluorene-2-carbaldehyde with 6-nitro-2-hydroxybenzohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazonomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitroquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazonomethyl derivatives.

Scientific Research Applications

2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its normal function and leading to cell death. Additionally, it can bind to proteins, altering their activity and affecting cellular processes. The nitrophenol group can also undergo redox reactions, generating reactive oxygen species (ROS) that contribute to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-1,3,4,9-tetraaza-fluorene: Lacks the hydrazonomethyl and nitrophenol groups, resulting in different reactivity and applications.

    6-Nitro-2-hydroxybenzohydrazide: Contains the nitrophenol group but lacks the fluorenyl and hydrazonomethyl groups.

    2-[(9-Ethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-4-nitro-phenol: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.

Uniqueness

2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL is unique due to the combination of its structural features, which confer a distinct set of chemical properties and potential applications. The presence of the fluorenyl group enhances its stability and reactivity, while the nitrophenol group provides opportunities for redox chemistry and biological interactions.

Properties

CAS No.

300838-18-0

Molecular Formula

C18H15N7O3

Molecular Weight

377.4g/mol

IUPAC Name

2-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C18H15N7O3/c1-2-24-13-8-4-3-7-12(13)15-17(24)20-18(23-21-15)22-19-10-11-6-5-9-14(16(11)26)25(27)28/h3-10,26H,2H2,1H3,(H,20,22,23)/b19-10+

InChI Key

BHQIKEBHIRZJMP-VXLYETTFSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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